molecular formula C5H13NO B1284179 4-Amino-2-methylbutan-2-ol CAS No. 26734-08-7

4-Amino-2-methylbutan-2-ol

Cat. No.: B1284179
CAS No.: 26734-08-7
M. Wt: 103.16 g/mol
InChI Key: PUSZHIWAFZLOMD-UHFFFAOYSA-N
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Description

4-Amino-2-methylbutan-2-ol is an organic compound with the molecular formula C5H13NO. It is a versatile chemical used in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by the presence of an amino group and a hydroxyl group attached to a branched carbon chain, making it a valuable intermediate in chemical reactions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-2-methylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-butanol with ammonia under specific conditions to introduce the amino group. Another method includes the reduction of 4-nitro-2-methylbutan-2-ol using hydrogen gas in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also common to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-2-methylbutan-2-ol is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-methylbutan-2-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its combination of an amino group and a hydroxyl group on a branched carbon chain makes it particularly valuable in organic synthesis and pharmaceutical applications .

Properties

IUPAC Name

4-amino-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(2,7)3-4-6/h7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSZHIWAFZLOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576303
Record name 4-Amino-2-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26734-08-7
Record name 4-Amino-2-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-methylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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